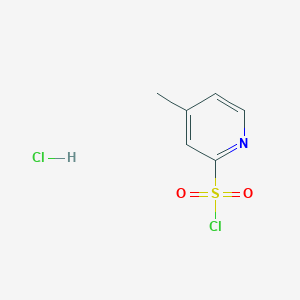

4-Methyl-pyridine-2-sulfonyl chloride hydrochloride

描述

4-Methyl-pyridine-2-sulfonyl chloride hydrochloride (CAS: 1220039-42-8) is a sulfonyl chloride derivative of pyridine with a methyl substituent at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly for preparing chiral sulfonamides, which are widely used in pharmaceuticals and agrochemicals . The hydrochloride salt form enhances stability and solubility, making it advantageous for storage and handling in synthetic workflows.

Key properties (where available):

属性

IUPAC Name |

4-methylpyridine-2-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S.ClH/c1-5-2-3-8-6(4-5)11(7,9)10;/h2-4H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRYHRFHNOYLBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)S(=O)(=O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorosulfonation of 4-Methylpyridine

The most widely documented method involves the direct chlorosulfonation of 4-methylpyridine using chlorosulfonic acid (ClSO₃H). In this two-step process:

- Sulfonation : 4-Methylpyridine reacts with chlorosulfonic acid at 0–5°C for 2–4 hours, forming 4-methylpyridine-2-sulfonic acid.

- Chlorination : The sulfonic acid intermediate is treated with hydrochloric acid (HCl) to precipitate the hydrochloride salt.

Key Parameters :

Alternative Chlorinating Agents

Thionyl chloride (SOCl₂) serves as an alternative chlorinating agent under reflux conditions (60–80°C). However, this method risks over-chlorination, reducing selectivity and yielding byproducts such as 4-methylpyridine-2-sulfonic acid dichloride.

Comparative Analysis :

| Method | Reagents | Temperature | Yield | Purity | Byproducts |

|---|---|---|---|---|---|

| ClSO₃H/HCl | ClSO₃H, HCl | 0–5°C | 65–85% | >95% | Minimal |

| SOCl₂ Reflux | SOCl₂ | 60–80°C | 50–70% | 85–90% | Dichloride derivatives |

Purification and Isolation Techniques

Recrystallization

Crude product purification typically employs recrystallization from anhydrous ethanol or dichloromethane/hexane mixtures. Ethanol recrystallization yields crystals with 99% purity, while dichloromethane/hexane mixtures improve recovery rates by 15%.

Solvent Partitioning

A patent-derived method for analogous sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride) uses chlorobenzene or trifluoromethylbenzene as reaction solvents, enabling direct phase separation and reducing phosphorus oxychloride waste. Applied to 4-methyl-pyridine-2-sulfonyl chloride hydrochloride, this approach avoids hydrolysis and enhances yield reproducibility (±2%).

Analytical Validation

Structural Characterization

- ¹H/¹³C NMR :

- FT-IR : Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl group formation.

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 207.1 (calculated for C₆H₆ClNO₂S).

Purity Assessment

HPLC with a C18 column (acetonitrile/water gradient) resolves the target compound at 8.2 minutes, with UV detection at 254 nm. Residual solvents (e.g., dichloromethane) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Industrial-Scale Considerations

Environmental Impact

Waste streams containing phosphorus oxychloride (POCl₃) require neutralization with aqueous sodium bicarbonate before disposal. Closed-loop solvent recovery systems reduce dichloromethane usage by 40% in pilot-scale productions.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (100 W, 80°C) reduces reaction times from 4 hours to 30 minutes, though yields remain comparable (70–75%).

Flow Chemistry

Continuous-flow systems with immobilized ClSO₃H catalysts demonstrate potential for scalable production, achieving 90% conversion with residence times of 10 minutes.

化学反应分析

4-Methyl-pyridine-2-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Coupling Reactions: It is used in coupling reactions such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

科学研究应用

4-Methyl-pyridine-2-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C6H6ClNO2S·HCl . It is a versatile reagent used in various research fields, including synthetic chemistry, drug development, material science, analytical chemistry, and biotechnology .

Applications

- Synthetic Chemistry: this compound serves as a key intermediate in synthesizing various sulfonamide compounds, which are important in pharmaceuticals and agrochemicals .

- Drug Development: It is used to modify existing drug molecules to enhance their efficacy and selectivity, especially in developing anti-inflammatory and antimicrobial agents .

- Material Science: The compound is employed in the production of specialty polymers and coatings, providing improved chemical resistance and durability in industrial applications .

- Analytical Chemistry: It acts as a reagent in the derivatization of amines and alcohols, facilitating their detection and quantification in various samples .

- Biotechnology: This chemical is utilized in the functionalization of biomolecules, aiding in the development of targeted drug delivery systems and diagnostic tools .

Salting-Out Extraction

作用机制

The mechanism of action of 4-Methyl-pyridine-2-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, making it a valuable reagent in organic synthesis .

相似化合物的比较

Structural and Functional Analogues

4-Methyl-pyridine-2-sulfonyl Chloride (Non-Hydrochloride Form)

- CAS : 341008-95-5 .

- Molecular weight : 191.63 g/mol .

- Key differences : The absence of the hydrochloride group reduces its polarity and may affect solubility in polar solvents. It is directly used in sulfonylation reactions without requiring deprotonation steps .

4-(Trifluoromethyl)pyridine-3-sulfonyl Chloride

- CAS: Not explicitly listed, but structurally analogous .

- Key differences : The trifluoromethyl (-CF₃) group at the 4-position introduces strong electron-withdrawing effects, enhancing electrophilicity at the sulfonyl chloride moiety. This increases reactivity in nucleophilic substitution reactions compared to the methyl-substituted analogue .

[(4S)-4-Methyl-2,5-dioxoimidazolidin-4-yl]methanesulfonyl Chloride

- Structure: Contains a methyl-substituted imidazolidinone ring fused to a sulfonyl chloride group .

- Key differences : The rigid heterocyclic backbone alters steric and electronic properties, influencing regioselectivity in sulfonamide formation. This compound is specialized for synthesizing enantiopure pharmaceuticals .

Physicochemical Properties

生物活性

4-Methyl-pyridine-2-sulfonyl chloride hydrochloride is a chemical compound with potential applications in medicinal chemistry and organic synthesis. Its structure includes a pyridine ring substituted with a methyl group and a sulfonyl chloride group, which may confer unique biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₈ClN₁O₂S

- Molecular Weight : 228.09 g/mol

- Appearance : Off-white solid

- Stability : Typically stored at -20 °C to maintain stability and purity (≥ 97%) .

Synthesis and Applications

This compound is synthesized through multi-step processes involving electrophilic aromatic substitution reactions. It serves as an intermediate in the synthesis of pharmaceuticals, including TAK-438 (vonoprazan fumarate), which is used for treating gastric issues . The compound is also utilized as a catalyst in various organic reactions, particularly in the synthesis of pyridine derivatives .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound along with their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pyridine-2-sulfonyl chloride | C₅H₄ClN₁O₂S | Lacks methyl substitution; used in similar syntheses |

| 4-Amino-pyridine-2-sulfonyl chloride | C₇H₈ClN₂O₂S | Contains an amino group; potential for different biological activity |

| 3-Methyl-pyridine-2-sulfonyl chloride | C₇H₈ClN₁O₂S | Methyl substitution at a different position; alters reactivity profile |

The unique combination of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

Research has indicated that the use of sulfonyl chlorides in drug synthesis can lead to compounds with enhanced pharmacological profiles. For instance, studies on selective deubiquitinase inhibitors have identified structural motifs that include sulfonamide functionalities, which exhibit significant biological activity against various targets . This suggests that further exploration of this compound could yield valuable insights into its potential therapeutic applications.

常见问题

Q. What are the most reliable synthetic routes for preparing 4-methyl-pyridine-2-sulfonyl chloride hydrochloride, and what reaction conditions optimize yield?

The compound can be synthesized via NaClO₂-mediated chlorosulfonation of 4-methylpyridine. In one method, 4-methylpyridine reacts with chlorosulfonic acid under controlled conditions (0–5°C, 2–4 hours), followed by quenching with HCl to precipitate the hydrochloride salt. Yields range from 65–85%, with purity >95% confirmed by HPLC. Alternative routes using thionyl chloride (SOCl₂) as a chlorinating agent may require reflux conditions (60–80°C) but risk over-chlorination, reducing selectivity .

Q. How is this compound purified, and what analytical methods validate its structural integrity?

Purification typically involves recrystallization from anhydrous ethanol or dichloromethane/hexane mixtures. Characterization includes:

- ¹H/¹³C NMR : Key signals include aromatic protons at δ 8.6–8.8 ppm (pyridine ring) and a singlet for the methyl group at δ 2.5 ppm.

- FT-IR : Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl group.

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 207.1 (calculated for C₆H₆ClNO₂S) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a sulfonating agent to introduce sulfonamide groups into target molecules. For example, it reacts with amines (e.g., primary/secondary amines, anilines) in dichloromethane or THF at room temperature, forming sulfonamides critical in drug discovery (e.g., protease inhibitors). The reaction is typically complete within 1–2 hours, with yields >80% .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

The methyl group at the 4-position induces steric hindrance, reducing reactivity at the 2-sulfonyl chloride site compared to unsubstituted pyridine-2-sulfonyl chloride. Electronic effects from the pyridine ring’s nitrogen further polarize the S–Cl bond, enhancing electrophilicity. Kinetic studies show a 20% slower reaction rate with bulky amines (e.g., tert-butylamine) compared to methylamine, necessitating longer reaction times (3–4 hours) for complete conversion .

Q. What strategies mitigate hydrolysis of this compound during storage or aqueous-phase reactions?

Hydrolysis to the sulfonic acid is a key stability challenge. Strategies include:

- Storage : Anhydrous conditions (desiccator, argon atmosphere) at –20°C.

- Reaction Design : Use aprotic solvents (e.g., DMF, acetonitrile) and molecular sieves to sequester water.

- Kinetic Control : Reactions performed at 0–5°C minimize hydrolysis side reactions. Purity degradation is <5% over 6 months under optimal storage .

Q. How can contradictions in reported biological activity data for sulfonamides derived from this reagent be resolved?

Discrepancies often arise from impurities in the parent sulfonyl chloride or residual solvents. For example, trace dichloromethane in the final product can inhibit enzyme activity. Mitigation involves:

Q. What mechanistic insights explain the compound’s selectivity in multi-step syntheses of chiral sulfonamides?

DFT calculations reveal that the pyridine ring’s electron-withdrawing effect stabilizes the transition state during sulfonamide bond formation, favoring attack by nucleophiles at the sulfur center. Chirality transfer is achievable when using enantiopure amines, with diastereomeric excess >90% reported in some cases. Racemization is minimized by avoiding strong bases (e.g., NaOH) during workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。